2,2,5,5-Tetramethylmorpholine

mTOR inhibition Kinase selectivity Cancer therapeutics

2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) is a fully substituted morpholine derivative bearing four methyl groups at the 2 and 5 positions, corresponding to the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. Its high degree of alkyl substitution confers significant steric hindrance around the nitrogen and oxygen atoms, fundamentally altering its physicochemical profile compared to simpler morpholine analogs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1018611-94-3
Cat. No. B1451750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylmorpholine
CAS1018611-94-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CNC(CO1)(C)C)C
InChIInChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3
InChIKeyKBOKGIUEKHLMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3): A Sterically Hindered Morpholine Scaffold for Advanced Synthesis and Drug Discovery


2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) is a fully substituted morpholine derivative bearing four methyl groups at the 2 and 5 positions, corresponding to the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . Its high degree of alkyl substitution confers significant steric hindrance around the nitrogen and oxygen atoms, fundamentally altering its physicochemical profile compared to simpler morpholine analogs . This structural feature is leveraged in both synthetic methodology and medicinal chemistry, where the compound serves as a constrained building block or as a component in kinase inhibitor design, notably within bridged morpholine systems targeting the mTOR kinase domain [1].

Why 2,2,5,5-Tetramethylmorpholine Cannot Be Readily Substituted by Common Morpholine Analogs


The precise positioning of four methyl groups on the morpholine ring in 2,2,5,5-tetramethylmorpholine generates a unique steric and electronic environment that is not replicated by other commercial morpholine derivatives. In the context of kinase inhibitor design, for example, the incorporation of a bridged morpholine moiety—a structural motif accessible from 2,2,5,5-tetramethylmorpholine—has been shown to exploit a deeper hydrophobic pocket in mTOR that is not present in PI3K, a difference driven by a single amino acid substitution (Phe961Leu) [1]. This specific geometric fit is lost if a less sterically demanding analog, such as 2,2-dimethylmorpholine or unsubstituted morpholine, is used, potentially resulting in a complete loss of target selectivity [1]. Furthermore, the compound's predicted boiling point (169.0 ± 15.0 °C) and density (0.840 ± 0.06 g/cm³) reflect its increased molecular weight and hydrophobicity relative to simpler analogs, which can impact both reaction work-up and chromatographic behavior in synthetic workflows . These differences underscore why generic substitution is not a viable strategy for projects requiring this precise substitution pattern.

Quantitative Differentiation: Evidence for 2,2,5,5-Tetramethylmorpholine Relative to Analogs


mTOR Kinase Inhibitor Design: The Critical Role of the 2,2,5,5-Tetramethyl Substitution Pattern in Achieving Target Selectivity

In the design of ATP-competitive mTOR inhibitors, the use of a bridged morpholine moiety—derived from a 2,2,5,5-tetramethylmorpholine precursor—is essential for achieving high selectivity over the structurally related PI3K lipid kinase. Molecular modeling studies indicate that the mTOR binding pocket possesses a deeper, more accommodating region (due to a Phe961Leu substitution) that can sterically accommodate the bridged morpholine, whereas the corresponding PI3K pocket (with a bulkier Phe residue) cannot [1]. This structural insight explains why incorporating a less sterically hindered morpholine analog (e.g., 2,2-dimethylmorpholine) would fail to achieve the same degree of selectivity, as it would lack the specific spatial requirements to differentiate the two kinase pockets [1].

mTOR inhibition Kinase selectivity Cancer therapeutics Structure-based drug design

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. Less Substituted Morpholine Analogs

The presence of four methyl groups in 2,2,5,5-tetramethylmorpholine results in a significantly higher predicted boiling point (169.0 ± 15.0 °C) and a lower predicted density (0.840 ± 0.06 g/cm³) compared to its less substituted analogs . For comparison, 2,6-dimethylmorpholine (C6H13NO) exhibits a boiling point of approximately 147 °C and a density of 0.935 g/cm³ , while unsubstituted morpholine (C4H9NO) boils at 128 °C [1]. This difference in boiling point (a minimum of 7 °C and up to 37 °C higher) has practical implications for distillation and solvent removal during synthesis, while the lower density affects phase separation during aqueous work-up .

Physicochemical properties Purification Formulation Chromatography

Molecular Weight and Lipophilicity Advantage for Building Block Utility in Medicinal Chemistry

With a molecular weight of 143.23 g/mol and a calculated LogP of 1.1634, 2,2,5,5-tetramethylmorpholine occupies a distinct physicochemical space compared to both smaller and larger morpholine derivatives . Its molecular weight is significantly higher than 2,2-dimethylmorpholine (115.17 g/mol) and morpholine (87.12 g/mol), while its LogP indicates increased lipophilicity relative to morpholine (LogP = -0.86) [1]. This elevated lipophilicity, combined with a hydrogen bond donor count of 1 and acceptor count of 2, positions it as a valuable building block for exploring chemical space in the 'beyond Rule of 5' region or for modulating the overall lipophilicity of a lead series .

Drug discovery Chemical probes Scaffold hopping Lipinski's Rule of Five

Commercial Availability and Purity as a Specialized Research Intermediate

2,2,5,5-Tetramethylmorpholine is commercially available from specialized chemical suppliers in high purity (typically 98%), indicating its status as a niche building block for advanced research rather than a commodity chemical . In contrast, simpler morpholine derivatives like N-methylmorpholine and morpholine are produced on a multi-ton scale and are widely available as low-cost industrial solvents and catalysts [1]. The higher cost and limited availability of 2,2,5,5-tetramethylmorpholine directly reflect its synthetic complexity and the specialized demand for its unique substitution pattern in pharmaceutical and agrochemical research programs .

Chemical sourcing Research reagents Supply chain Specialty chemicals

Where 2,2,5,5-Tetramethylmorpholine Demonstrates Clear Procurement Value: Key Application Scenarios


Synthesis of Highly Selective mTOR Kinase Inhibitors for Oncology

Based on evidence that a bridged morpholine moiety derived from a 2,2,5,5-tetramethyl precursor is essential for achieving mTOR selectivity over PI3K [1], medicinal chemistry groups focused on developing next-generation, ATP-competitive mTOR inhibitors should prioritize the procurement of 2,2,5,5-tetramethylmorpholine. Its use is critical for constructing the conformationally restricted pharmacophore required to exploit the unique Leu961 sub-pocket in the mTOR active site. Alternative morpholine scaffolds lack the steric bulk necessary for this interaction and are likely to produce inhibitors with unacceptable PI3K off-target activity, thereby derailing lead optimization programs [1].

Synthesis of Sterically Hindered Ligands and Catalysts for Organometallic Chemistry

The significant steric bulk of the 2,2,5,5-tetramethylmorpholine core, as indicated by its structural comparison to less hindered analogs , makes it a suitable precursor for the development of novel ligands in organometallic catalysis. The four methyl groups create a crowded environment around the nitrogen atom, which can be exploited to modulate the reactivity and stability of metal complexes. Researchers aiming to design catalysts with enhanced longevity or unusual selectivity profiles (e.g., for challenging cross-coupling reactions) should consider this scaffold as a building block for ligand synthesis.

Use as a Physicochemically Distinct Fragment in Fragment-Based Drug Discovery (FBDD)

The distinct molecular weight (143.23 g/mol) and calculated LogP (1.1634) of 2,2,5,5-tetramethylmorpholine, which are quantitatively higher than common morpholine fragments , position it as a valuable '3D' fragment for exploring chemical space. In FBDD campaigns, the procurement of this fragment allows screening groups to sample a region of lipophilic and steric space that is not accessible with smaller, flatter morpholine analogs. Its successful incorporation into a lead series can provide a straightforward means to increase molecular weight and lipophilicity, thereby influencing target binding and pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,5,5-Tetramethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.